molecular formula C19H19F4NO2 B213582 N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No. B213582
M. Wt: 369.4 g/mol
InChI Key: ZZQPYYCLXFBXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. TAK-659 has been identified as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Mechanism of Action

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells (5). Inhibition of these pathways leads to the induction of apoptosis in B-cells, resulting in tumor regression.
Biochemical and physiological effects:
N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases (6). This selectivity is important for minimizing potential side effects. In addition, N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development (7). In preclinical studies, N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been well-tolerated, with no significant toxicity observed (8).

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several advantages for lab experiments. Its selectivity for BTK makes it a valuable tool for studying the B-cell receptor signaling pathway. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. However, the cost of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may limit its use in some labs. Furthermore, the lack of availability of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may also limit its use in some labs.

Future Directions

For the development of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide include combination therapy and the treatment of other B-cell malignancies and autoimmune diseases.
References:
1. Kishimoto S, et al. Bioorg Med Chem Lett. 2016;26(22):5366-5371.
2. Honigberg LA, et al. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080.
3. Ponader S, et al. Blood. 2012;120(21): Abstract 363.
4. Tam CS, et al. Blood. 2015;126(23): Abstract 146.
5. Byrd JC, et al. N Engl J Med. 2013;369(1):32-42.
6. Liu Q, et al. Mol Cancer Ther. 2017;16(6):1203-1213.
7. Kishimoto S, et al. Bioorg Med Chem Lett. 2017;27(4):834-839.
8. Kishimoto S, et al. Cancer Sci. 2018;109(4):1179-1187.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials are commercially available and the synthesis can be carried out using standard organic chemistry techniques. The detailed synthesis method has been described in the literature (1).

Scientific Research Applications

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cells (2). In vivo studies using mouse models of CLL and NHL have shown that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide reduces tumor burden and prolongs survival (3,4). These findings suggest that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has potential as a therapeutic agent for the treatment of B-cell malignancies.

properties

Product Name

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Molecular Formula

C19H19F4NO2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C19H19F4NO2/c1-2-14-7-3-4-9-16(14)24-17(25)15-8-5-6-13(10-15)11-26-12-19(22,23)18(20)21/h3-10,18H,2,11-12H2,1H3,(H,24,25)

InChI Key

ZZQPYYCLXFBXBQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)COCC(C(F)F)(F)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.